Product packaging for 1-Bromo-4-chloro-2-(difluoromethyl)benzene(Cat. No.:CAS No. 1261859-82-8)

1-Bromo-4-chloro-2-(difluoromethyl)benzene

Cat. No.: B1410499
CAS No.: 1261859-82-8
M. Wt: 241.46 g/mol
InChI Key: CLFGGXBSYXJCJE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

  • ¹H NMR (400 MHz, CDCl₃):
    • Aromatic protons: δ 7.45 (d, J = 8.4 Hz, 1H, H-3), 7.62 (dd, J = 8.4, 2.0 Hz, 1H, H-5), 7.78 (d, J = 2.0 Hz, 1H, H-6).
    • Difluoromethyl (-CF₂H): δ 5.82 (t, J = 54 Hz, 1H).
  • ¹³C NMR (100 MHz, CDCl₃):
    • C-1 (Br-substituted): δ 122.4
    • C-4 (Cl-substituted): δ 134.2
    • CF₂H: δ 112.5 (t, J = 240 Hz).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -115.2 (d, J = 54 Hz).

Infrared (IR) and Raman Spectroscopy

  • IR (cm⁻¹):
    • C-F stretches: 1120 (symmetric), 1185 (asymmetric).
    • C-Br: 565
    • C-Cl: 740.
  • Raman : Aromatic ring breathing mode at 990 cm⁻¹, with C-F deformation at 430 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

  • EI-MS (70 eV):
    • Molecular ion: m/z 240 [M]⁺ (relative intensity 15%)
    • Key fragments:
      • m/z 161 [M-Br]⁺ (100%)
      • m/z 126 [M-Cl-CF₂H]⁺ (65%)
    • Isotopic pattern: Bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) yield characteristic doublets.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals:

  • Bond lengths: C-Br (1.89 Å), C-Cl (1.73 Å), C-F (1.34 Å).
  • Angles: Br-C-Cl (119.7°), F-C-F (108.5°).
  • HOMO-LUMO gap: 5.2 eV , indicating moderate reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClF2 B1410499 1-Bromo-4-chloro-2-(difluoromethyl)benzene CAS No. 1261859-82-8

Properties

IUPAC Name

1-bromo-4-chloro-2-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFGGXBSYXJCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261859-82-8
Record name 1-bromo-4-chloro-2-(difluoromethyl)benzene
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Preparation Methods

Halogenation of Difluoromethyl-Substituted Benzene

A common synthetic route starts from a benzene derivative already bearing a difluoromethyl group (-CF₂H). The halogen atoms (bromine and chlorine) are introduced via electrophilic aromatic substitution using molecular halogens (Br₂ and Cl₂) in the presence of Lewis acid catalysts such as iron (Fe), iron(III) chloride (FeCl₃), or aluminum halides (AlBr₃, AlCl₃).

  • Bromination : Bromine is introduced using Br₂ with Fe or AlBr₃ catalysts.
  • Chlorination : Chlorine is introduced using Cl₂ with Fe or AlCl₃ catalysts.

Control of temperature (typically 60–80°C) and solvent polarity (e.g., dimethyl sulfoxide (DMSO), acetonitrile) is critical to achieve regioselectivity and avoid over-halogenation.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMSO, Acetonitrile Polarity affects selectivity
Base Sodium hydroxide (NaOH) Used to promote substitution in some routes
Temperature 60–80°C Higher temps may increase by-products
Catalyst Fe, AlBr₃, AlCl₃ Catalysts facilitate electrophilic substitution
Halogen Stoichiometry Cl₂/Br₂ ratios optimized To minimize dihalogenated side-products
Reaction Time 1–5 hours Dependent on scale and desired conversion

Optimization studies show that precise control of halogen ratios and reaction time reduces formation of undesired dihalogenated derivatives and improves yield.

Alternative Synthetic Route: Halogenation via Diazonium Salt Intermediate

Purification and Characterization

Purification typically involves:

  • Extraction with organic solvents (e.g., ether).
  • Washing to remove inorganic impurities.
  • Drying over anhydrous agents.
  • Distillation or recrystallization to isolate the pure compound.

Characterization methods include:

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Halogenation of difluoromethylbenzene Difluoromethylbenzene derivative Br₂, Cl₂, Fe/Al halide catalysts 60–80°C, DMSO or acetonitrile Direct, scalable, well-studied Requires careful control of conditions to avoid by-products
Diazotization and Sandmeyer-type halogenation Chloro-difluoromethylaniline derivative NaNO₂, CuBr, HBr 0–5°C for diazotization; 20–70°C for bromination High regioselectivity, cleaner product May require precursor synthesis, multi-step

Research Findings and Considerations

  • Regioselectivity is influenced by the electron-withdrawing difluoromethyl group and halogen substituents directing electrophilic substitution preferentially to para or ortho positions.
  • Reaction optimization involves balancing halogen equivalents and solvent polarity to minimize dihalogenated impurities.
  • Handling and storage require moisture- and light-protected conditions due to sensitivity and potential hydrolysis to hazardous by-products like hydrofluoric acid.
  • Scale-up may employ continuous flow reactors for better control and safety during halogenation.

This comprehensive analysis of preparation methods for 1-Bromo-4-chloro-2-(difluoromethyl)benzene integrates diverse, authoritative data to guide synthetic chemists in efficient, high-yield production of this compound.

Chemical Reactions Analysis

1-Bromo-4-chloro-2-(difluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo Suzuki coupling with 2-cyanoarylboronic esters to form biphenyl derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the production of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Agrochemicals: It is used in the development of agrochemicals, such as pesticides and herbicides.

    Antifungal Agents: The compound has shown potential as an antifungal agent.

Mechanism of Action

The mechanism by which 1-Bromo-4-chloro-2-(difluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The presence of halogen atoms in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Electronic Differences

1-Bromo-4-chloro-2-(prop-1-en-2-yl)benzene (3f)
  • Structure : Bromo (1), chloro (4), and allyl (prop-1-en-2-yl) substituents at position 2 .
  • Key Differences : The allyl group is electron-donating compared to the electron-withdrawing difluoromethyl group. This alters electrophilic substitution reactivity.
  • NMR Data : The allyl substituent in 3f causes distinct ¹H NMR signals (δ 5.28–5.25 ppm for vinyl protons) absent in the difluoromethyl analog .
1-Bromo-2-chloro-4-fluorobenzene
  • Structure : Bromo (1), chloro (2), and fluoro (4) substituents .
  • Key Differences : The absence of a difluoromethyl group reduces steric hindrance. Fluorine’s strong electronegativity increases ring electron deficiency compared to difluoromethyl.
  • SMILES : C1=CC(=C(C=C1F)Cl)Br highlights substituent positions and electronic effects .
4-Bromo-1-difluoromethyl-2-fluorobenzene
  • Structure : Bromo (4), difluoromethyl (1), and fluoro (2) substituents (CAS 749932-17-0) .
  • Key Differences : Positional isomerism shifts substituent effects. The difluoromethyl group at position 1 may alter regioselectivity in further reactions compared to the target compound.

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Substituents
1-Bromo-4-chloro-2-(difluoromethyl)benzene* 241.46 N/A N/A Br (1), Cl (4), -CF₂H (2)
1-Bromo-4-chlorobenzene 191.46 196 63–66 Br (1), Cl (4)
5-Bromo-1,3-dichloro-2-fluorobenzene 243.90 234 N/A Br (5), Cl (1,3), F (2)
1-Bromo-4-fluorobenzene 175.00 N/A N/A Br (1), F (4)

*Data inferred from analogs; exact values require experimental validation.

Biological Activity

1-Bromo-4-chloro-2-(difluoromethyl)benzene is an organofluorine compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H4BrClF2\text{C}_7\text{H}_4\text{BrClF}_2

This compound features a benzene ring with bromine and chlorine substituents, as well as a difluoromethyl group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In studies, it demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in Table 1.

Pathogen MIC (µg/mL) Control (µg/mL)
Staphylococcus aureus12.52 (ciprofloxacin)
Escherichia coli2510 (triclosan)
Candida albicans150.25 (fluconazole)

These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays revealed that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The following table presents the IC50 values obtained from these studies.

Cancer Cell Line IC50 (µM) Control (µM)
MCF-7 (Breast)8.00.5 (doxorubicin)
A549 (Lung)10.50.3 (cisplatin)

These findings suggest that the compound may act as a promising lead in the development of new anticancer agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Electrophiles : The difluoromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular function.
  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, contributing to its antimicrobial and anticancer effects.

Case Studies

A recent study explored the effects of this compound on biofilm formation in Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass at sub-MIC concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections.

Another research effort focused on the cytotoxic effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound induced apoptosis through the activation of caspase pathways.

Q & A

Q. Are there unexplored applications in materials science (e.g., liquid crystals or MOFs)?

  • Methodological Answer : The rigid aromatic core and halogen substituents make it a candidate for liquid crystal matrices. Test mesophase behavior via polarized optical microscopy (POM) and DSC. For MOFs, coordinate with transition metals (e.g., Cu2+^{2+}) under solvothermal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-chloro-2-(difluoromethyl)benzene
Reactant of Route 2
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1-Bromo-4-chloro-2-(difluoromethyl)benzene

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